Trace Amine-Associated Receptor 1 (TAAR1) Agonist Activity: A Class-Level Functional Comparison
While direct quantitative data for the (R)-enantiomer is not available in public literature, a closely related analog in the same trifluoroethylamine class exhibits EC50 values in the sub-micromolar range at mouse and human TAAR1 receptors. This provides a class-level baseline for expected activity, underscoring the potential of this chiral scaffold for neurological target engagement [1].
| Evidence Dimension | Agonist activity at TAAR1 (cAMP accumulation) |
|---|---|
| Target Compound Data | No direct data available |
| Comparator Or Baseline | Analog: 1-(4-chlorophenyl)-2,2,2-trifluoroethyl(methyl)amine (BindingDB BDBM50227825). EC50 = 780 nM (mouse TAAR1) |
| Quantified Difference | N/A |
| Conditions | HEK293 cells, BRET assay, 20 min incubation [1] |
Why This Matters
This class-level data suggests the (R)-enantiomer scaffold is biologically active at a relevant CNS target, providing a rationale for its use in neuroscience research where TAAR1 modulation is of interest.
- [1] BindingDB. (2019). BDBM50227825 CHEMBL4060464. Trace amine-associated receptor 1 (Mouse) EC50: 780 nM. View Source
